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For Researchers, Scientists, and Drug Development Professionals

Sorbitan monooleate, a non-ionic surfactant and emulsifier, is a widely utilized excipient in the
pharmaceutical industry. Its ability to stabilize emulsions, enhance the solubility of poorly
soluble active pharmaceutical ingredients (APIs), and its favorable safety profile make it a
versatile component in a variety of dosage forms. This technical guide provides an in-depth
overview of the regulatory status of sorbitan monooleate, including its pharmacopeial
standards, approved uses, and key safety data.

Regulatory Status and Pharmacopeial Standards

Sorbitan monooleate is an approved inactive ingredient in numerous pharmaceutical products
globally. In the United States, it is listed in the Food and Drug Administration (FDA) Inactive
Ingredient Database (IID), signifying its acceptance in approved drug products for various
routes of administration and dosage forms.[1][2][3] Excipients like sorbitan monooleate are
not approved independently by the FDA but are reviewed as part of a New Drug Application
(NDA) or Abbreviated New Drug Application (ANDA).[4][5] Once an excipient has been used in
an approved drug product, it is no longer considered "novel” for that route of administration and
dosage form, which can streamline the regulatory process for subsequent products.[6]
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United States Pharmacopeia-National Formulary (USP-
NF)

The USP-NF provides a monograph for sorbitan monooleate, which outlines its official
standards for identity, quality, and purity.[7] Key specifications are summarized in the table
below. The monograph details specific analytical procedures for assays and the determination
of impurities.[7]

European Pharmacopoeia (Ph. Eur.)

Similarly, the European Pharmacopoeia includes a monograph for sorbitan monooleate,
establishing the requirements for its use in medicinal products in Europe. The specifications are
largely harmonized with the USP-NF, with minor differences.

Table 1. Pharmacopeial Specifications for Sorbitan Monooleate
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European Pharmacopoeia

Parameter USP-NF Specification L
(Ph. Eur.) Specification
Mixture usually obtained by
A partial oleate ester of esterification of 1 mole of
Definition Sorbitol and its mono- and sorbitol and its mono-and di-

dianhydrides.

anhydrides per mole of oleic

acid.

Assay (Fatty Acids)

72.0% - 78.0%

Assay (Polyols)

25.0% - 31.0%

Acid Value Not more than 8 Not more than 8.0
Hydroxyl Value 190 - 215 190 - 210

lodine Value 62 -76 62 - 76
Saponification Value 145 - 160 145 - 160

Water Content

Not more than 1.0%

Not more than 1.5%

Residue on Ignition

Not more than 0.5%

Total Ash

Not more than 0.5%

Heavy Metals

Not more than 0.001%

Fatty Acid Composition

Myristic acid: < 5.0%, Palmitic
acid: < 16.0%, Palmitoleic acid:
< 8.0%, Stearic acid: < 6.0%,
Oleic acid: 65.0% - 88.0%,
Linoleic acid: < 18.0%,
Linolenic acid: < 4.0%, Fatty
acids with chain length > C18:
<4.0%

Sources:[5][7][8][9]

Approved Pharmaceutical Applications
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Sorbitan monooleate is used in a wide array of pharmaceutical formulations. The FDA's
Inactive Ingredient Database provides information on the maximum potency of sorbitan
monooleate in approved drug products for various routes of administration and dosage forms.

Table 2: Maximum Potency of Sorbitan Monooleate in FDA-Approved Drug Products
(Selected Examples)

Maximum Potency per Unit

Route of Administration Dosage Form
Dose
Oral Tablet 6.27 mg
Oral Tablet, Film Coated 12 mg
Tablet, Film Coated, Extended
Oral 1.00 mg
Release
Topical Gel 4 mg
Transdermal - 2.33mg

Source:[10]

Safety and Toxicology

The safety of sorbitan monooleate has been extensively evaluated by various regulatory and
scientific bodies. It is generally regarded as safe (GRAS) for its intended uses in
pharmaceuticals.

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group
ADI of 0-25 mg/kg body weight for the sum of sorbitan esters of lauric, oleic, palmitic, and
stearic acids.[11] The European Food Safety Authority (EFSA) Panel on Food Additives and
Nutrient Sources (ANS) derived a group ADI of 10 mg/kg body weight per day, expressed as
sorbitan, for sorbitan esters (E 491-495) singly or in combination. This is equivalent to 26 mg
sorbitan monostearate/kg bw per day.[12][13]

Toxicological Profile
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Sorbitan esters, including sorbitan monooleate, have a low order of acute toxicity.[14] The

oral LD50 in rats for sorbitan esters ranges from >2.9 g/kg to >39.8 g/kg.[14] Subchronic and

chronic oral feeding studies have been conducted on various sorbitan esters. For sorbitan

monostearate, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10% in

the diet, which is approximately 5000 mg/kg/day in rats.[14]

Table 3: Summary of Key Toxicological Data for Sorbitan Esters

Study Type Species Key Findings Reference
o LD50: >2.9 g/kg to
Acute Oral Toxicity Rat [14]
>39.8 g/kg
NOAEL for sorbitan
Subchronic Oral monostearate: 5% in
o Rat ) [14]
Toxicity (6 weeks) diet (~2500
mg/kg/day)
NOAEL for sorbitan
Chronic Oral Toxicity monostearate: 10% in
Rat , [14]
(2 years) diet (~5000
mg/kg/day)
NOAEL for sorbitan
Long-term Dietary monostearate: 2% in
Mouse _ [14]
Study (80 weeks) diet (~2600
mg/kg/day)
o Sorbitan
Genotoxicity (Ames
test) - monostearate was [14]
es
found to be negative.
No effects on
Reproductive and gestation and fertility
Developmental Rat at any dose level for [14]
Toxicity sorbitan
monostearate.
Experimental Protocols
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Assay for Fatty Acids and Polyols (USP-NF)

This assay determines the percentage of fatty acids and polyols in sorbitan monooleate upon
saponification.

Methodology:

» Saponification: Accurately weigh about 10 g of Sorbitan Monooleate into a 500-mL conical
flask. Cautiously add 100 mL of alcohol and 3.5 g of potassium hydroxide. Add a few glass
beads, mix, and reflux the mixture for 2 hours.

» Alcohol Evaporation: Add about 100 mL of water and heat on a steam bath to evaporate the
alcohol, adding water occasionally to replace the alcohol.

o Fatty Acid Separation: Transfer the saponification mixture to a 500-mL separator. Neutralize
with a 1:1 mixture of sulfuric acid and water to litmus paper and add a 10% excess of the
dilute acid. Allow the solution to cool.

o Extraction of Fatty Acids: Add 100 mL of solvent hexane, shake thoroughly, and withdraw the
lower aqueous layer into a second 500-mL separator. Repeat the extraction with two more
100-mL portions of solvent hexane.

e Washing and Drying: Extract the combined hexane layers with 50-mL portions of water until
neutral to litmus paper. Combine the agueous washes with the original aqueous phase for
the Assay for Polyols. Evaporate the solvent hexane in a tared beaker on a steam bath, dry
in a vacuum at 60°C for 1 hour, cool in a desiccator, and weigh the fatty acids.

o Polyol Determination: Neutralize the aqueous solution of polyols with a 1 in 10 potassium
hydroxide solution to a pH of 7. Evaporate to a moist residue and extract the polyols with hot
alcohol. Evaporate the alcohol extracts to dryness and weigh the polyols.[7]

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards arising from repeated oral
exposure to a substance for a prolonged period.

Methodology:
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o Test Animals: Typically, young, healthy adult rodents (rats are preferred) are used. At least 10
males and 10 females are used for each dose group.

e Dose Levels: At least three dose levels and a concurrent control group are used. The highest
dose should induce toxic effects but not death or severe suffering. The lowest dose should
not induce any evidence of toxicity.

o Administration: The test substance is administered orally by gavage, or mixed in the diet or
drinking water, daily for 90 days.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and
food/water consumption are recorded weekly.

 Clinical Pathology: At the end of the study, blood samples are collected for hematology and
clinical biochemistry analysis. Urine samples may also be collected for urinalysis.

o Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are
collected, weighed, and examined macroscopically. Histopathological examination is
performed on the organs and tissues of the control and high-dose groups.[9][15]

In Vitro Cytotoxicity: MTT Assay

This assay assesses the potential of a substance to cause cell death.
Methodology:

o Cell Culture: A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECSs, or
A549 cells) is cultured to 40-50% confluency.

o Exposure: The cells are exposed to various concentrations of the test substance (e.g.,
sorbitan monooleate) for a specified period (e.g., 24 hours).

o MTT Addition: After the exposure period, the culture medium is replaced with fresh medium,
and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to
each well.

e Incubation: The cells are incubated with MTT for a few hours (e.g., 4 hours) at 37°C. During
this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan
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crystals.

e Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the
formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is
directly proportional to the number of viable cells.[8]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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